molecular formula C14H12Cl2Se2 B14633586 Bis[(2-chlorophenyl)methyl]diselane CAS No. 57239-59-5

Bis[(2-chlorophenyl)methyl]diselane

Cat. No.: B14633586
CAS No.: 57239-59-5
M. Wt: 409.1 g/mol
InChI Key: ATZUACNEFNOJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(2-chlorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-chlorophenyl)methyl]diselane typically involves the reaction of 2-chlorobenzyl chloride with sodium diselenide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Sodium borohydride is often used as a reducing agent to facilitate the formation of the diselenide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Selenide Anions: Formed through the reduction of the Se-Se bond.

    Selenoxides and Selenones: Formed through oxidation reactions.

    Substituted Chlorophenyl Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of Bis[(2-chlorophenyl)methyl]diselane involves its ability to modulate redox processes. The compound can act as both an antioxidant and a prooxidant, depending on the conditions. It interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(2-chlorophenyl)methyl]diselane is unique due to the presence of the 2-chlorophenyl groups, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.

Properties

CAS No.

57239-59-5

Molecular Formula

C14H12Cl2Se2

Molecular Weight

409.1 g/mol

IUPAC Name

1-chloro-2-[[(2-chlorophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12Cl2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

ATZUACNEFNOJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.